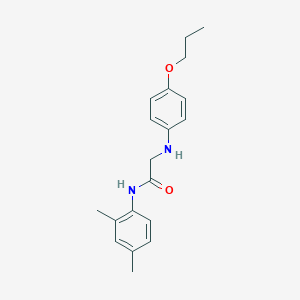
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of anilide compounds and is structurally similar to lidocaine, a local anesthetic drug.
Mechanism of Action
The mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, DPA can reduce neuronal excitability and decrease pain perception.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, analgesic effects, and neuroprotective effects. Additionally, DPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPA in lab experiments is its relatively low toxicity compared to other anilide compounds. Additionally, DPA has a high degree of solubility in water, making it easy to work with in aqueous solutions. However, one of the limitations of using DPA in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research involving DPA. One area of interest is the development of DPA derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential therapeutic applications in various fields of medicine. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of DPA in humans.
Synthesis Methods
DPA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with propionyl chloride, followed by the reaction of the resulting intermediate with 4-propoxyaniline. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, pain management, and neuroprotection. Several studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In pain management, DPA has been shown to have potent analgesic effects, making it a potential alternative to traditional painkillers. Additionally, DPA has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-11-23-17-8-6-16(7-9-17)20-13-19(22)21-18-10-5-14(2)12-15(18)3/h5-10,12,20H,4,11,13H2,1-3H3,(H,21,22) |
InChI Key |
DXOUPWUEJHBEGQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)


![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B284770.png)


![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)
![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
![4-(4-chlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B284787.png)